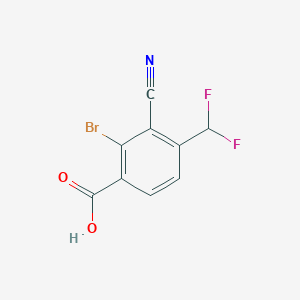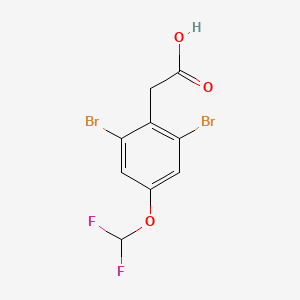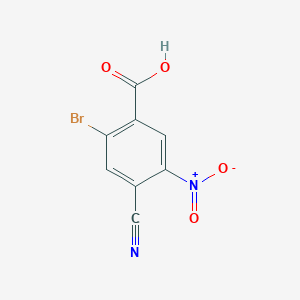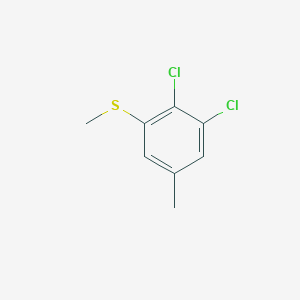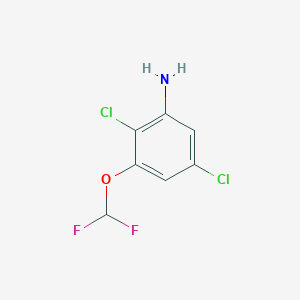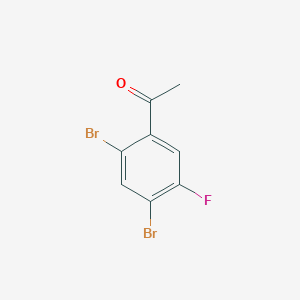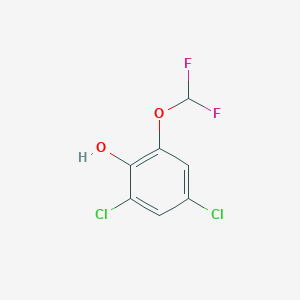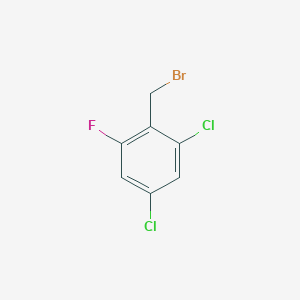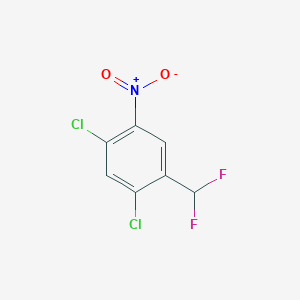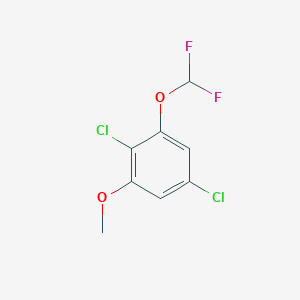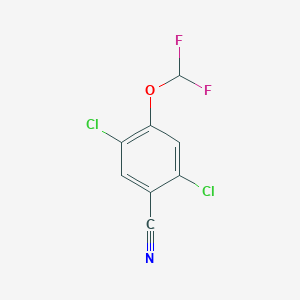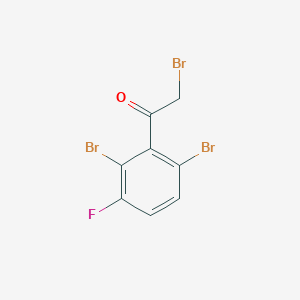
2',6'-Dibromo-3'-fluorophenacyl bromide
Descripción general
Descripción
2’,6’-Dibromo-3’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br3FO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with bromine atoms at the 2’ and 6’ positions and a fluorine atom at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dibromo-3’-fluorophenacyl bromide typically involves the bromination of 3’-fluorophenacyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the bromination reaction.
Types of Reactions:
Substitution Reactions: 2’,6’-Dibromo-3’-fluorophenacyl bromide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
2’,6’-Dibromo-3’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated and brominated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenacyl derivatives on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dibromo-3’-fluorophenacyl bromide involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biochemical and chemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
3-Bromo-4-fluorophenacyl bromide: Similar in structure but lacks the additional bromine atoms at the 2’ and 6’ positions.
2’,6’-Dichloro-3’-fluorophenacyl bromide: Contains chlorine atoms instead of bromine at the 2’ and 6’ positions.
2,3’-Dibromo-4’-fluoroacetophenone: Another brominated and fluorinated phenacyl derivative with different substitution patterns.
Uniqueness: 2’,6’-Dibromo-3’-fluorophenacyl bromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-1-(2,6-dibromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMKMHTYKTFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


